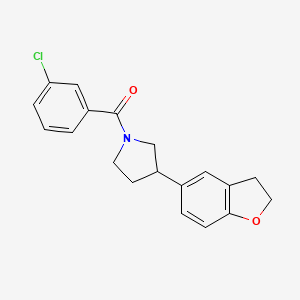

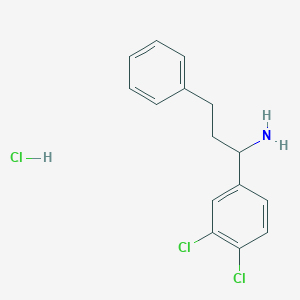

N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide, commonly referred to as IBP or IBP-4I, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IBP-4I is a derivative of acrylamide, a widely used chemical in various industries, including the production of plastics, adhesives, and water treatment chemicals. The unique structure of IBP-4I makes it an attractive candidate for various research applications, particularly in the field of biochemistry and pharmacology.

Applications De Recherche Scientifique

Polymerization and Material Science

Studies have investigated the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM), highlighting its potential as a hydrophobic monomer for the preparation of hydrophobically modified polyacrylamide, which is extensively used for enhanced oil recovery. The presence of an iodine group in NIAM allows for further modification reactions, contributing to its versatility in material science applications. The polymerization process of NIAM requires large amounts of radical initiator, suggesting an iodine transfer polymerization mechanism, with the resulting polymer exhibiting low degree of polymerization and dispersity (Huang et al., 2019).

Corrosion Inhibition

Research into the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors demonstrates the effectiveness of these compounds in preventing copper corrosion in nitric acid solutions. Synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), have been shown to act as mixed-type inhibitors, significantly reducing the rate of copper corrosion. This application is crucial in industries where copper is exposed to corrosive environments, highlighting the importance of acrylamide derivatives in materials protection (Abu-Rayyan et al., 2022).

Biochemical Applications

Acrylamide derivatives play a significant role in biochemical research, particularly in the study of protein dynamics and interactions. For instance, acrylamide has been used as an efficient quencher of tryptophanyl fluorescence, allowing for the quantitative determination of the exposure of tryptophan residues in proteins. This application is vital in understanding protein structure, function, and dynamics, making acrylamide derivatives valuable tools in biochemical and biophysical studies (Eftink & Ghiron, 1976).

Environmental and Safety Considerations

The production, use, and environmental fate of acrylamide and polyacrylamide have been extensively reviewed, with a focus on their industrial applications, potential exposure routes, and neurotoxicity. Despite the valuable applications of acrylamide derivatives in various fields, their potential health risks, particularly neurotoxicity, necessitate careful handling and exposure prevention measures. This comprehensive overview underscores the importance of balancing the benefits of acrylamide derivatives in scientific research and industry with the need for stringent safety protocols (Smith & Oehme, 1991).

Propriétés

IUPAC Name |

(E)-N-(4-iodophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20INO/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(22)21-18-10-8-17(20)9-11-18/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIODEQOTVBVJNZ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713285.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2713286.png)

![6-Benzyl-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2713288.png)

![2-Chloro-N-pyrazolo[1,5-a]pyridin-7-ylacetamide](/img/structure/B2713293.png)

![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)

![3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B2713298.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2713304.png)

![(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713305.png)